molecular formula C20H20O5 B1216242 Letestuianin A

Letestuianin A

Cat. No.: B1216242
M. Wt: 340.4 g/mol
InChI Key: VZZQQZMZDJETCS-GUKRZAEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Letestuianin A is a diarylheptanoid compound isolated from Curcuma longa (turmeric), a plant renowned for its medicinal and culinary applications. Structurally, it is characterized by a heptane backbone with two aromatic rings substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups. The specific structure is 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-4,6-heptadiene-3-one . This compound has garnered attention for its antioxidant properties, as demonstrated in in silico studies predicting its ability to scavenge free radicals and mitigate oxidative stress . This compound is part of a broader class of curcuminoids, which are key bioactive constituents of turmeric, though it is less abundant than curcumin .

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(4Z,6E)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-4,6-dien-3-one

InChI

InChI=1S/C20H20O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-4,6-9,11-13,21-22,24H,5,10H2,1H3/b9-4+,17-13-

InChI Key

VZZQQZMZDJETCS-GUKRZAEASA-N

SMILES

COC1=C(C=CC(=C1)CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)CCC(=O)/C=C(/C=C/C2=CC=C(C=C2)O)\O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O

Synonyms

(4Z,6E)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-4,6-dien-3-one
letestuianin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Letestuianin A shares structural and functional similarities with other diarylheptanoids and curcuminoids. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Molecular Formula Key Structural Features Bioactivity (pIC50 or Concentration) Primary Source
This compound C₂₁H₂₀O₆ Diarylheptanoid with conjugated diene, 3-OH, 4-OCH₃ pIC50: 6.12 (antioxidant activity) Curcuma longa
Letestuianin B C₂₁H₂₂O₆ Saturated heptane chain (dihydro derivative of this compound) pIC50: 5.92 Curcuma longa
Curcumin C₂₁H₂₀O₆ Two methoxy groups, β-diketone moiety 7.798% concentration in turmeric; pIC50: 6.04 Curcuma longa
Demethoxycurcumin C₂₀H₁₈O₅ One methoxy group removed from curcumin Antioxidant activity comparable to curcumin Curcuma longa
Bisdemethoxycurcumin C₁₉H₁₆O₄ No methoxy groups Lower bioavailability than curcumin Curcuma longa
Calebin A C₂₁H₂₂O₇ Glycosylated diarylheptanoid with additional glucose Anti-inflammatory and neuroprotective effects Curcuma longa

Key Findings :

Structural Differences: this compound distinguishes itself via a conjugated diene system and 3-hydroxy-4-methoxyphenyl substitution, enhancing its electron-donating capacity for antioxidant activity . Letestuianin B (dihydrocurcumin) lacks the conjugated diene, resulting in reduced reactivity compared to this compound . Curcumin and its derivatives (demethoxycurcumin, bisdemethoxycurcumin) feature β-diketone moieties, which are prone to metabolic degradation, whereas this compound’s stability is attributed to its non-ketonic structure .

Bioactivity: this compound exhibits higher antioxidant activity (pIC50: 6.12) than Letestuianin B (5.92) and vanillic acid (6.04), though slightly lower than curcumin .

Therapeutic Applications: this compound and B are implicated in targeting T2DM-related pathways, such as insulin signaling and oxidative stress reduction, based on network pharmacology studies . Unlike curcumin, this compound’s structural novelty may offer improved metabolic stability, though pharmacokinetic studies are needed .

Q & A

Q. How to design experiments to distinguish between direct and indirect mechanisms of action?

  • Methodological Answer : Use time-resolved assays (e.g., kinetic fluorescence) to monitor immediate effects. Combine with pathway inhibitors (e.g., kinase inhibitors) to isolate primary targets. Validate via CRISPRa/i (activation/interference) .

Data Presentation & Reproducibility

Table 1 : Recommended Analytical Techniques for this compound Characterization

Parameter Technique Validation Criteria
PurityHPLC-PDA (λ = 254 nm)Single peak, >95% area
Molecular FormulaHRMS (ESI+)Δ < 2 ppm vs. theoretical
StereochemistryNOESY, ECDConsistency with calculated models

Table 2 : Key Validation Parameters for Bioactivity Studies

Assay Type Positive Control Acceptance Range
Kinase InhibitionStaurosporineIC50 ≤ 100 nM
CytotoxicityDoxorubicinIC50 ≤ 1 μM (cancer cell lines)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Letestuianin A
Reactant of Route 2
Letestuianin A

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